molecular formula C27H21N5O7S B11515201 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate

Cat. No.: B11515201
M. Wt: 559.6 g/mol
InChI Key: CSCBPVMYQWUXDM-UHFFFAOYSA-N
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Description

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thiophene ring, which is a five-membered ring containing a sulfur atom, and a pyrano[2,3-c]pyrazole moiety, which is a fused ring system combining pyran and pyrazole rings

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and pyrano[2,3-c]pyrazole derivatives. Compared to these compounds, 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is unique due to its combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C27H21N5O7S

Molecular Weight

559.6 g/mol

IUPAC Name

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate

InChI

InChI=1S/C27H21N5O7S/c1-3-37-19-12-15(11-18(32(34)35)24(19)38-27(33)20-5-4-10-40-20)21-17(13-28)25(29)39-26-22(21)23(30-31-26)14-6-8-16(36-2)9-7-14/h4-12,21H,3,29H2,1-2H3,(H,30,31)

InChI Key

CSCBPVMYQWUXDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)C2=CC=CS2)[N+](=O)[O-])C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)OC)N)C#N

Origin of Product

United States

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